LysoSR-549
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LysoSR-549 is a multifunctional fluorescent dye used primarily in biological experiments. It is particularly noted for its application in super-resolution microscopy, where it helps in visualizing and analyzing cellular structures, tracking biomolecules, and evaluating cell functions .
Preparation Methods
The synthesis of LysoSR-549 involves the introduction of a methylpyridine group into rhodamine spirolactam. This modification allows the dye to exhibit self-blinking properties under acidic conditions, making it suitable for single-molecule localization microscopy (SMLM). The synthetic route includes the following steps :
Introduction of Methylpyridine: Pyridine is introduced into the rhodamine spirolactam structure.
Formation of Fluorescent Zwitterion: Under weak acidic conditions, the pyridine nitrogen preferentially binds with protons, leading to the formation of a fluorescent zwitterion.
Nucleophilic Addition Reaction: The zwitterion undergoes a nucleophilic addition reaction with the 10th position of the rhodamine ring, reverting to a non-fluorescent spirolactam.
Chemical Reactions Analysis
LysoSR-549 undergoes several types of chemical reactions, primarily influenced by its environment :
Oxidation and Reduction: The dye can participate in redox reactions, altering its fluorescence properties.
Substitution Reactions:
Acid-Base Reactions: The dye’s fluorescence is highly sensitive to pH changes, making it useful for studying acidic environments like lysosomes.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed are typically fluorescent or non-fluorescent derivatives, depending on the reaction conditions.
Scientific Research Applications
LysoSR-549 has a wide range of applications in scientific research :
Chemistry: Used in studying molecular interactions and chemical reactions at the cellular level.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and evaluating cell functions.
Medicine: Employed in diagnostic imaging and studying disease mechanisms, particularly those involving lysosomal functions.
Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of LysoSR-549 involves its ability to fluoresce under specific conditions :
Molecular Targets: The dye targets lysosomes, acidic organelles within cells.
Pathways Involved: The fluorescence of this compound is regulated by the pH within lysosomes. Under acidic conditions, the dye undergoes a reversible reaction, forming a fluorescent zwitterion that allows for high-resolution imaging of lysosomal structures.
Comparison with Similar Compounds
LysoSR-549 is unique due to its self-blinking properties and high sensitivity to pH changes . Similar compounds include:
LysoTracker Red: Another lysosome-targeting dye, but without self-blinking properties.
Rhodamine 123: A mitochondrial dye with different spectral properties.
FITC-Dextran: A pH-sensitive dye used for endosomal and lysosomal studies.
This compound stands out for its ability to provide long-term, high-resolution imaging of lysosomes, making it a valuable tool in cellular biology and medical research.
Properties
Molecular Formula |
C32H28N4O2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3',6'-bis(azetidin-1-yl)-2-(6-methylpyridin-2-yl)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H28N4O2/c1-21-7-4-10-30(33-21)36-31(37)24-8-2-3-9-25(24)32(36)26-13-11-22(34-15-5-16-34)19-28(26)38-29-20-23(12-14-27(29)32)35-17-6-18-35/h2-4,7-14,19-20H,5-6,15-18H2,1H3 |
InChI Key |
BNBVHYVKJYMDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N6CCC6)OC7=C4C=CC(=C7)N8CCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.